molecular formula C16H9ClF3N3O2 B2374331 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 338409-90-8

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2374331
CAS No.: 338409-90-8
M. Wt: 367.71
InChI Key: LJNWJHVYJUGJPM-UHFFFAOYSA-N
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Description

The compound “2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide” is a complex organic molecule. It contains a trifluoromethylpyridine group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis and biological evaluation of indol-3-yl-oxoacetamides, including derivatives similar to 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide, revealed these compounds as potent and selective ligands for cannabinoid receptors, particularly CB2. The fluorinated derivative showed significant potential in this area (Moldovan et al., 2017).

Antitumor Agents

  • Research on N-aryl(indol-3-yl)glyoxamides, structurally related to the specified compound, indicated their significant cytotoxic properties against various cancer cell lines, such as human cervix carcinoma, murine leukemia, and human ovarian carcinoma. This highlights their potential as antitumor agents (Marchand et al., 2009).

Antiallergic Properties

  • A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, related in structure, showed promising results as antiallergic agents. One particular compound was found to be significantly more potent than established antihistamines in various assays, indicating the potential of these derivatives in treating allergies (Menciu et al., 1999).

Spectroscopic Characterization in Tubulin Inhibition

  • The spectroscopic characterization of biologically active indol-3-yl-2-oxoacetamides, similar to the specified compound, was conducted. These compounds have shown potential as tubulin inhibitors, which is a crucial target in cancer therapy. This research provides insight into the structural aspects and potential applications in cancer treatment (Knaack et al., 2001).

Crystal Structure and Hydrogen Bonding

  • A study on the crystal structure and hydrogen bonding of compounds structurally related to this compound provided detailed insights into their solid-state properties. These findings are crucial for understanding the molecular interactions and potential pharmaceutical applications of these compounds (Mphahlele, 2018).

Properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3O2/c17-11-5-8(16(18,19)20)6-22-15(11)23-7-10(13(24)14(21)25)9-3-1-2-4-12(9)23/h1-7H,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNWJHVYJUGJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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